molecular formula C8H9ClN4 B11480073 2-Chloro-4-methyl-6-(1-methylhydrazinyl)pyridine-3-carbonitrile

2-Chloro-4-methyl-6-(1-methylhydrazinyl)pyridine-3-carbonitrile

Cat. No.: B11480073
M. Wt: 196.64 g/mol
InChI Key: MMVGREKVUHYKBA-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-6-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 2-chloro-4-methylpyridine-3-carbonitrile with methylhydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylhydrazine moiety can be oxidized to form corresponding azides or nitroso compounds.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include azides, nitroso compounds, and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-Chloro-4-methyl-6-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-6-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine-3-carbonitrile: Lacks the methylhydrazine moiety, making it less reactive in certain substitution reactions.

    4-Methyl-6-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.

    2-Chloro-6-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and applications.

Uniqueness

2-Chloro-4-methyl-6-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the chlorine atom and the methylhydrazine moiety, which confer distinct reactivity and potential applications. This combination allows for a wide range of chemical transformations and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

6-[amino(methyl)amino]-2-chloro-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9ClN4/c1-5-3-7(13(2)11)12-8(9)6(5)4-10/h3H,11H2,1-2H3

InChI Key

MMVGREKVUHYKBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N(C)N

Origin of Product

United States

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